![molecular formula C8H8ClF3N4O B2760874 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide CAS No. 303153-07-3](/img/structure/B2760874.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

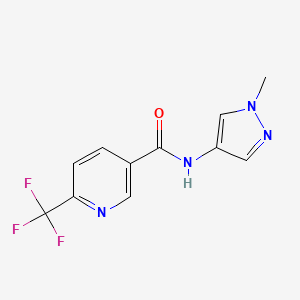

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .

Synthesis Analysis

The synthesis of similar compounds often involves halogenation, nitration, and other substitution reactions . For example, 2-chloro-5-(trifluoromethyl)pyridine can be synthesized from 2,5-dichloropyridine via a halogen exchange reaction .Molecular Structure Analysis

The molecular structure of similar compounds consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is attached to the pyridine ring .Chemical Reactions Analysis

Trifluoromethylated pyridines are often used as building blocks in organic synthesis . They can undergo various chemical reactions, including nucleophilic substitution, cross-coupling, and cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-chloro-5-(trifluoromethyl)pyridine is a liquid at room temperature with a density of 1.524 g/mL .Mecanismo De Acción

Mode of Action

The exact mode of action of this compound is currently unknown. It is generally understood that compounds with similar structures interact with their targets by forming bonds and inducing changes in the target’s structure or function .

Biochemical Pathways

Compounds with similar structures are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s physicochemical properties such as its density (1524 g/mL at 25 °C) and boiling point (50-55 °C/11 mmHg) suggest that it may have certain bioavailability characteristics .

Result of Action

Compounds with similar structures are known to induce various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability may be affected by temperature, as suggested by its storage conditions (under inert gas at 2-8°C) . Furthermore, the compound is classified as an irritant, indicating that it may have certain safety considerations in its action environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is an important intermediate in the synthesis of many APIs, and is also used in the production of pesticides and herbicides. It has a wide range of applications in scientific research, and is relatively easy to synthesize. However, it is also highly toxic, and should be handled with extreme care in the laboratory.

Direcciones Futuras

The use of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide in the synthesis of APIs and other compounds is likely to continue to grow in the future. In addition, further research is needed to explore the potential use of this compound in drug delivery systems, as well as its potential use in the synthesis of new pharmaceuticals. Additionally, further research is needed to explore the potential use of this compound in the production of pesticides and herbicides, as well as its potential use in the synthesis of new pesticides and herbicides. Finally, further research is needed to explore the potential use of this compound in the study of molecular structure and function.

Métodos De Síntesis

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with trifluoromethyl hypochlorite in the presence of a base such as sodium hydroxide. This reaction produces this compound as the main product, along with some by-products.

Aplicaciones Científicas De Investigación

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is used in a wide range of scientific research applications, including the synthesis of APIs, the production of pesticides and herbicides, and the study of molecular structure and function. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals.

Safety and Hazards

Propiedades

IUPAC Name |

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMMJFMKICGPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)

![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)

![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)